molecular formula C6H5Cl2N B028901 3,4-Dichloroaniline-13C6 CAS No. 89059-40-5

3,4-Dichloroaniline-13C6

Cat. No.: B028901
CAS No.: 89059-40-5
M. Wt: 167.97 g/mol
InChI Key: SDYWXFYBZPNOFX-IDEBNGHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloroaniline-13C6 is an isotopically labeled compound where all six carbon atoms are replaced with carbon-13 isotopes. This compound is a derivative of 3,4-Dichloroaniline, an organic compound with the formula C6H3Cl2(NH2). It is one of several isomers of dichloroaniline and is used in various scientific research applications due to its unique properties .

Scientific Research Applications

3,4-Dichloroaniline-13C6 is used in a wide range of scientific research applications:

    Chemistry: It serves as a reference standard in environmental analysis and priority pollutant studies.

    Biology: Used in the study of biodegradation pathways and microbial metabolism.

    Medicine: Acts as a precursor in the synthesis of pharmaceutical compounds, including antimalarial drugs.

    Industry: Utilized in the production of dyes, agricultural chemicals, and herbicides

Safety and Hazards

3,4-Dichloroaniline-13C6 is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and may cause an allergic skin reaction . It also causes serious eye damage . It is very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

The primary target of 3,4-Dichloroaniline-13C6 is the blood . It is a methaemoglobin producer in humans and experimental animals .

Mode of Action

This compound, and also the 2,4- and 2,5- isomers, are methaemoglobin producers . This effect is caused by the N-hydroxylated metabolites . In vitro, N-hydroxy-3,4-dichloroaniline and 6-hydroxy-3,4-dichloroaniline were identified as methaemoglobin-producing metabolites of 3,4-dichloroaniline .

Pharmacokinetics

Given its role as a methaemoglobin producer, it can be inferred that the compound is absorbed and metabolized in the body to produce n-hydroxylated metabolites, which then interact with hemoglobin to produce methaemoglobin .

Result of Action

The main result of the action of this compound is the production of methaemoglobin . Methaemoglobin is a form of hemoglobin that has been oxidized to Fe(III), rendering it unable to bind and transport oxygen effectively. This can lead to methaemoglobinemia, a condition characterized by an elevated level of methaemoglobin in the blood, which can cause symptoms such as cyanosis, headache, fatigue, shortness of breath, and in severe cases, death.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is very toxic to aquatic life with long-lasting effects . Therefore, its release to the environment should be avoided . Furthermore, the compound should be handled only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

3,4-Dichloroaniline-13C6 interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found to interact with enzymes such as dioxygenase and flavin reductase, which are involved in its degradation . The nature of these interactions involves the conversion of this compound to other metabolites, which can then be further processed by the cell .

Cellular Effects

This compound has been observed to have significant effects on cellular processes. For example, it has been found to promote fatty liver in zebrafish larvae, indicating its potential to influence cell function . It has also been associated with an increase in oxidative stress in the liver of crucian carp . These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It has been found to bind to enzymes such as dioxygenase and flavin reductase, leading to its degradation . This process involves changes in gene expression and can result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that the compound’s toxicity can increase over time, indicating its potential for degradation . Long-term effects on cellular function have also been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, it has been found that low doses of the compound can induce fatty liver in zebrafish larvae . At high doses, the compound can have toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as dioxygenase and flavin reductase, leading to its degradation . This process can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichloroaniline-13C6 is typically synthesized through the catalytic hydrogenation of 3,4-dichloronitrobenzene-13C6. The reaction is carried out in the presence of a platinum catalyst under a pressure of 1.0 to 3.0 MPa and at a temperature range of 75 to 120 degrees Celsius. This method ensures a high conversion rate and selectivity for this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-selectivity catalytic hydrogenation techniques to ensure the purity and yield of the final product. The use of a platinum catalyst with iron oxide as an inhibitor helps in reducing dechlorination and corrosion during the reaction .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloroaniline-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloroaniline-13C6 is unique due to its isotopic labeling, which makes it particularly useful in tracing studies and environmental analysis. Its high selectivity and purity also make it a preferred choice in various scientific research applications .

Properties

IUPAC Name

3,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYWXFYBZPNOFX-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20514654
Record name 3,4-Dichloro(~13~C_6_)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89059-40-5
Record name 3,4-Dichloro(~13~C_6_)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichloroaniline-13C6
Reactant of Route 2
3,4-Dichloroaniline-13C6
Reactant of Route 3
3,4-Dichloroaniline-13C6
Reactant of Route 4
3,4-Dichloroaniline-13C6
Reactant of Route 5
3,4-Dichloroaniline-13C6
Reactant of Route 6
3,4-Dichloroaniline-13C6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.